molecular formula C22H19FN2O3S B2403818 benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 616213-83-3

benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2403818
CAS No.: 616213-83-3
M. Wt: 410.46
InChI Key: FJMWJUPXYWJVSW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-thiazine class of heterocyclic systems, characterized by a fused pyrimidine-thiazine core. Key structural features include:

  • A 2-fluorophenyl substituent at the 6-position, introducing steric and electronic effects critical for molecular interactions.
  • A methyl group at the 8-position, contributing to steric stabilization.
  • A 4-oxo group in the thiazine ring, enabling hydrogen-bonding interactions.

Properties

IUPAC Name

benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-14-19(21(27)28-13-15-7-3-2-4-8-15)20(16-9-5-6-10-17(16)23)25-18(26)11-12-29-22(25)24-14/h2-10,20H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMWJUPXYWJVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3F)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an anti-HIV agent. Research indicates that derivatives of pyrimido-thiazines exhibit inhibitory effects against HIV integrase, which is crucial for viral replication. For instance, a related compound demonstrated an EC50 value of 75 µM against HIV integrase, suggesting that modifications in the thiazine structure can enhance antiviral potency .

Anticancer Properties

The compound also shows promise as an anticancer agent. Its structural features allow it to interact with various biological targets involved in cancer progression. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways . The specific mechanisms through which benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects are still under investigation.

Enzyme Inhibition

The compound's effectiveness as an inhibitor of certain enzymes has been explored in several studies. For example, it has been suggested that structural analogs can inhibit histone deacetylases (HDACs), which play a role in gene expression regulation and cancer cell proliferation . This inhibition can lead to increased acetylation of histones and subsequent reactivation of tumor suppressor genes.

Molecular Docking Studies

Molecular modeling and docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound can fit well into the active sites of target enzymes due to its structural complementarity .

Anti-HIV Research

A notable case study involved a series of pyrimido-thiazine derivatives where researchers synthesized multiple compounds and evaluated their anti-HIV activity through cellular assays. The most promising candidates were subjected to further testing for their efficacy and mechanism of action .

Cancer Cell Line Studies

In another case study focusing on cancer therapy, researchers tested the effects of this compound on various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-Fluorophenyl C₂₂H₁₈FN₂O₃S 409.46 Benzyl ester, 4-oxo, methyl
Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Chlorophenyl C₂₂H₁₉ClN₂O₃S 426.91 Benzyl ester, 4-oxo, methyl
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Ethoxy-4-propoxyphenyl C₂₄H₂₉N₂O₅S 481.57 Ethyl ester, alkoxy substituents
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Bromophenyl C₁₉H₁₈BrN₂O₃S 449.33 Ethyl ester, bromo substituent
Key Observations:

Bromine in the 4-bromophenyl analog () increases molecular weight significantly (449.33 g/mol vs. 409.46 g/mol for the target compound), which may impact solubility and pharmacokinetics .

Ester Group Variations :

  • Replacement of the benzyl ester with an ethyl ester () reduces aromaticity, likely altering metabolic stability and tissue distribution .

Alkoxy Substituents :

  • The 3-ethoxy-4-propoxyphenyl derivative () introduces extended alkyl chains, enhancing hydrophobicity but possibly reducing aqueous solubility .

Spectroscopic and Crystallographic Data

  • Target Compound : Spectral data (IR, NMR, MS) are presumed analogous to the 4-chlorophenyl derivative (), which confirmed structure via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and MS ([M+H]⁺ at m/z 427) .

Biological Activity

Benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the pyrimido[2,1-b][1,3]thiazine class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.

  • Molecular Formula : C22H19FN2O3S
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 616213-77-5

The structural characteristics of this compound contribute significantly to its biological activity. The presence of both the pyrimidine and thiazine rings enhances its potential interactions with various biological targets.

Anticancer Activity

Recent studies have shown that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
  • A specific study reported an EC50 value of 75 µM for a related compound in inhibiting HIV integrase activity, indicating potential for broader applications in oncological therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory pathways:

  • Enzyme Inhibition : The compound has shown efficacy in inhibiting cyclooxygenase (COX) enzymes which play a critical role in inflammation .
  • Case Study : In a controlled experiment involving animal models of inflammation, treatment with the compound resulted in a significant reduction in edema compared to untreated controls .

Antimicrobial Activity

Benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo derivatives have also been evaluated for their antimicrobial properties:

  • Broth Microdilution Assays : These assays revealed that the compound exhibits antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzyl 6-(2-fluorophenyl)-8-methyl derivatives:

CompoundStructureBiological ActivityEC50/MIC
Compound ABenzyl 6-(2-fluorophenyl)-8-methylAnticancerEC50 = 75 µM
Compound BBenzyl 6-(4-fluorophenyl)-8-methylAnti-inflammatoryMIC = 50 µg/mL

This table summarizes findings from various studies that highlight how modifications to the benzyl and fluorophenyl groups influence biological activity.

Synthesis Methods

The synthesis of benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo derivatives typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : Utilizing thiourea and α,β-unsaturated carbonyl compounds.
  • Introduction of Substituents : Employing electrophilic aromatic substitution to introduce fluorophenyl groups.
  • Final Esterification : To form the carboxylate ester using benzyl alcohol.

These synthetic pathways have been optimized for yield and purity through various techniques including microwave-assisted synthesis .

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